molecular formula C6H3BrClF B125859 1-Bromo-3-chloro-2-fluorobenzene CAS No. 144584-65-6

1-Bromo-3-chloro-2-fluorobenzene

Cat. No. B125859
M. Wt: 209.44 g/mol
InChI Key: DRNWNTAANHEQMK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds such as 1-bromo-4-[18F]fluorobenzene is achieved through nucleophilic aromatic substitution reactions using no-carrier-added [18F]fluoride, with symmetrical bis-(4-bromphenyl)iodonium bromide being the most effective precursor . Another synthesis approach for 3-alkyl-3,4-dihydro-4-thioxobenzoquinazolin-2(1H)-ones from 1-bromo-2-fluorobenzenes involves a Br/Li exchange followed by a reaction with alkyl isothiocyanates . These methods highlight the versatility of bromo-fluorobenzene compounds as synthons in organic chemistry.

Molecular Structure Analysis

The molecular structure and vibrational frequencies of 1-bromo-3-fluorobenzene have been studied using DFT calculations and compared with experimental FT-IR and FT-Raman spectra. The influence of bromine and fluorine atoms on the geometry and normal modes of vibrations of the benzene ring has been discussed . Similarly, the crystal structure and molecular conformation of 1-bromo-2,3,5,6-tetramethylbenzene have been investigated, showing two stable crystalline phases and providing insights into the effects of bromine substitution on benzene derivatives .

Chemical Reactions Analysis

The reactivity of 1-bromo-2-fluorobenzenes in palladium-catalyzed carbonylative reactions has been systematically studied, demonstrating the effective combination of carbonylation and nucleophilic substitution with various nucleophiles to yield six-membered heterocycles . This indicates that 1-bromo-3-chloro-2-fluorobenzene could potentially participate in similar palladium-catalyzed reactions due to the presence of a bromine atom that can facilitate such transformations.

Physical and Chemical Properties Analysis

The electronic properties of 1-bromo-3-fluorobenzene, such as absorption wavelengths, excitation energy, dipole moment, and frontier molecular orbital energies, have been analyzed using time-dependent DFT. The thermodynamic properties at different temperatures have also been calculated, revealing correlations between standard heat capacities, entropies, enthalpy changes, and temperature . These studies provide a foundation for understanding the physical and chemical properties of bromo-fluorobenzene derivatives, which could be extrapolated to 1-bromo-3-chloro-2-fluorobenzene.

Scientific Research Applications

Electrochemical Fluorination Studies

1-Bromo-3-chloro-2-fluorobenzene is used in electrochemical fluorination studies. Horio et al. (1996) explored the mechanisms of fluorination in halobenzenes, including 1-bromo-3-chloro-2-fluorobenzene, revealing various halogenated compounds produced alongside fluorinated compounds during this process (Horio et al., 1996).

Photofragment Translational Spectroscopy

In the field of photofragment translational spectroscopy, 1-bromo-3-chloro-2-fluorobenzene is a subject of study. Gu et al. (2001) analyzed its ultraviolet photodissociation, contributing to the understanding of the effects of fluorine atom substitution in such compounds (Gu et al., 2001).

Photoreactions with Cyclopentene

Bryce-Smith et al. (1980) investigated the photoreactions of halogenobenzenes, including 1-bromo-3-chloro-2-fluorobenzene, with cyclopentene. This study provided insights into reactions that form products derived from insertion into the carbon-halogen bond (Bryce-Smith et al., 1980).

Infrared and Raman Spectroscopy Studies

The vibrational spectra of 1-bromo-3-chloro-2-fluorobenzene and its derivatives have been studied using infrared and Raman spectroscopy. Aralakkanavar et al. (1992) and Reddy et al. (1994) contributed to the understanding of the vibrational properties of such compounds, which is crucial for their characterization (Aralakkanavar et al., 1992); (Reddy et al., 1994).

Microwave Spectroscopy and Chemical Synthesis

Microwave spectroscopy and chemical synthesis are other areas where 1-bromo-3-chloro-2-fluorobenzene finds application. Studies by Onda et al. (1994) and Ermert et al. (2004) have used this compound to explore the structure of molecular complexes and synthesize radiopharmaceuticals (Onda et al., 1994); (Ermert et al., 2004).

properties

IUPAC Name

1-bromo-3-chloro-2-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrClF/c7-4-2-1-3-5(8)6(4)9/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRNWNTAANHEQMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Br)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrClF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30395032
Record name 1-Bromo-3-chloro-2-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30395032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-3-chloro-2-fluorobenzene

CAS RN

144584-65-6
Record name 1-Bromo-3-chloro-2-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30395032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-bromo-3-chloro-2-fluorobenzene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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